9-ethynyl-9H-carbazole
Overview
Description
9-ethynyl-9H-carbazole is a chemical compound with the molecular formula C14H9N . It is a derivative of carbazole, which is a class of organic compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .
Synthesis Analysis
The synthesis of carbazole-based compounds, including 9-ethynyl-9H-carbazole, often involves reactions such as Sonogashira coupling and Knoevenagel reactions . For instance, 9-ethyl-9H-carbazol-3-carbaldehyde has been synthesized through the reaction of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde with 4-arylthiosemicarbazides, using acetic acid as a catalyst .Molecular Structure Analysis
The molecular structure of 9-ethynyl-9H-carbazole is essentially planar . The N-C(sp) bond lengths are 1.353(4) and 1.350(4)Å, and those of the acetylene bonds are 1.189(4) and 1.190(4)Å . The C(sp)-H bond lengths are 0.95(5) and 0.97(4)Å . These geometries are consistent with those of the previously reported ynamine characterized by crystallography .Chemical Reactions Analysis
Carbazole-based compounds, including 9-ethynyl-9H-carbazole, have been known for their photophysical properties and applications in photopolymerization . They show efficient photoinduced electron-transfer properties, making them ideal for use in dye-sensitized solar cells .Physical And Chemical Properties Analysis
The predicted boiling point of 9-ethynyl-9H-carbazole is 363.1±25.0 °C, and its predicted density is 1.04±0.1 g/cm3 . Its molecular weight is 191.23 .Scientific Research Applications
Photopolymerization and Optical Properties
Carbazole-based compounds, including 9-ethynyl-9H-carbazole derivatives, have shown significant promise in the field of photopolymerization. A study explored the synthesis of various carbazole-based dyes through Sonogashira coupling and Knoevenagel reactions. These compounds demonstrated notable optical properties, such as absorption peaks indicative of π–π* and n–π* electron transitions, making them suitable for applications as dyes or photosensitizers (Abro et al., 2017).
Medicinal Chemistry and Natural Products
Carbazole and its derivatives, including 9H-carbazole, have been extensively researched for their broad range of biological activities. This includes antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. A review covering the period from 2010 to 2015 highlights the importance of the carbazole scaffold in medicinal chemistry and natural products, discussing various modifications and their resulting medicinal activities (Tsutsumi, Gündisch, & Sun, 2016).
Antimicrobial Activities
Research into 9H-carbazole derivatives has revealed their potential as antimicrobial agents. One study synthesized new heterocyclic derivatives from 9H-carbazole and evaluated their antimicrobial properties. These derivatives showed promising results, highlighting the versatility of 9H-carbazole as a precursor for potential antimicrobial compounds (Salih, Salimon, & Yousif, 2016).
Photoluminescence and Solvatochromism
Carbazole-based compounds, including those related to 9-ethynyl-9H-carbazole, have been investigated for their photoluminescence properties. A study focusing on ethynyl-linked dendrimers with terminal carbazole units showed reversible oxidation and reduction processes, as well as bright blue-green emission, suggesting potential applications in areas like organic light-emitting diodes (OLEDs) and other photoluminescent materials (Zhang, Xue, Liu, & Gan, 2011).
Polymer Synthesis
9-ethynyl-9H-carbazole and its derivatives have been utilized in the synthesis of various polymers. One such example is the synthesis of poly(2‐ethynyl‐9‐substituted carbazole)s and poly(3‐ethynyl‐9‐substituted carbazole)s, which demonstrated helical conformations and exhibited chiral and achiral nematic phases. These findings open up potential applications in advanced material sciences (Percec et al., 2002).
Enhanced Conjugation Properties
The conjugation effects on the properties of alkynylcarbazole compounds, including 9-ethynyl-9H-carbazole derivatives, have been studied for their potential as photosensitizers in photopolymerization. The research indicated that conjugation enhancement can lead to significant shifts in absorption bands, offering new avenues for material science and dye applications (Abro et al., 2018).
properties
IUPAC Name |
9-ethynylcarbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEBPMFFSGVANX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CN1C2=CC=CC=C2C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450043 | |
Record name | 9H-Carbazole, 9-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26157-62-0 | |
Record name | 9H-Carbazole, 9-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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